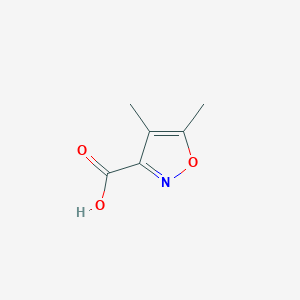

4,5-Dimethylisoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)10-7-5(3)6(8)9/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPASEZGNSBTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426997 | |

| Record name | 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100047-61-8 | |

| Record name | 4,5-Dimethyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-isoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dimethylisoxazole-3-carboxylic acid CAS number and properties

An In-depth Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid

Introduction

This compound, identified by the CAS number 100047-61-8 , is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups and a carboxylic acid group.[1][2][3][4] This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its structural framework is of significant interest to researchers in medicinal chemistry due to the prevalence of the isoxazole motif in various biologically active molecules. Notably, derivatives of isoxazole-3-carboxylic acid have been investigated for their potential as anti-inflammatory agents through the inhibition of leukotriene biosynthesis.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and associated experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 100047-61-8 | [1][2][3][4] |

| Molecular Formula | C₆H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 141.13 g/mol | [1][2][3][4] |

| Appearance | White solid / Beige Powder | [2] |

| Boiling Point | 318.7 °C at 760 mmHg | [2] |

| Density | 1.276 g/cm³ | [2] |

| Flash Point | 146.5 °C | [2] |

| Vapor Pressure | 0.000148 mmHg at 25°C | [2] |

| Refractive Index | 1.513 | [2] |

| LogP | 0.98960 | [2] |

| PSA (Polar Surface Area) | 63.33 Ų | [2] |

| Solubility | No specific data available. General solubility for similar small carboxylic acids suggests solubility in polar organic solvents like methanol, ethanol, and DMSO. |

Synthesis and Experimental Protocols

The synthesis of isoxazole carboxylic acids can be achieved through various routes. A common and effective method for obtaining the carboxylic acid is through the hydrolysis of its corresponding ester derivative. Below is a representative protocol adapted from established methods for analogous compounds.[6][7]

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the synthesis of this compound from its ethyl ester precursor, ethyl 4,5-dimethylisoxazole-3-carboxylate.

Materials:

-

Ethyl 4,5-dimethylisoxazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 6 N aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., a 1:1 volume ratio).

-

Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 5 N, 2-3 equivalents).

-

Reaction: Allow the reaction mixture to stir at room temperature for 8-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 6 N HCl. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

-

Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Biological Activity and Signaling Pathway

Derivatives of 4,5-diarylisoxazole-3-carboxylic acid have been identified as potent inhibitors of leukotriene (LT) biosynthesis.[5] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and arthritis. The key enzyme in their synthesis is 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to access its substrate, arachidonic acid (AA).[1][8][9][10]

FLAP acts as a transfer protein, binding arachidonic acid released from the cell membrane and presenting it to 5-LO.[1][11] By inhibiting FLAP, compounds can effectively block the entire leukotriene synthesis cascade, reducing the production of both leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). This mechanism makes FLAP an attractive target for the development of novel anti-inflammatory drugs.

Diagram: Leukotriene Biosynthesis Pathway and Inhibition

The following diagram illustrates the signaling pathway for leukotriene synthesis and the proposed point of intervention for isoxazole-based inhibitors.

Caption: Leukotriene synthesis pathway and the inhibitory action of isoxazole derivatives on FLAP.

Experimental Protocol: 5-LOX Inhibitory Assay (Cell-Based)

This protocol outlines a general method for evaluating the inhibitory activity of compounds like this compound on the 5-LOX pathway in intact cells, such as human neutrophils.[5][12]

Materials:

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Isolated human neutrophils or a suitable cell line (e.g., Mono Mac 6).

-

Calcium ionophore A23187.

-

Phosphate-buffered saline (PBS) with calcium and magnesium.

-

Methanol.

-

Internal standard (e.g., PGB₂).

-

Solid-phase extraction (SPE) columns.

-

HPLC system for analysis.

Procedure:

-

Cell Preparation: Isolate neutrophils from human blood or culture a suitable cell line. Resuspend the cells in PBS at a final concentration of approximately 5-10 x 10⁶ cells/mL.

-

Pre-incubation: Aliquot the cell suspension. Add the test compound at various concentrations (typically from a stock solution in DMSO) to the cells. Include a vehicle control (DMSO only). Incubate for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~2.5 µM).

-

Incubation: Continue the incubation at 37°C for 10-15 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., PGB₂).

-

Extraction: Centrifuge the samples to pellet cell debris. Isolate the supernatant and purify the leukotrienes using solid-phase extraction (SPE).

-

Analysis: Analyze the extracted samples by reverse-phase HPLC to quantify the amount of LTB₄ and its metabolites.

-

Data Analysis: Calculate the percent inhibition of LTB₄ formation for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

Safety and Handling

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[13]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[13]

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particle filter respirator (e.g., N95) may be necessary.[13]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

Inhalation: Move to fresh air. If symptoms occur, seek medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[15]

-

This guide is intended for use by qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before use and handle it in a controlled laboratory environment.

References

- 1. pnas.org [pnas.org]

- 2. Page loading... [wap.guidechem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. calpaclab.com [calpaclab.com]

- 5. EP2949653A1 - Isoxazole derivatives as leukotriene biosynthesis inhibitors - Google Patents [patents.google.com]

- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ie [fishersci.ie]

- 15. fishersci.com [fishersci.com]

- 16. sds.diversey.com [sds.diversey.com]

Physicochemical Properties of 4,5-Dimethylisoxazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-Dimethylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data points, detailed experimental methodologies, and relevant biological context.

Core Physicochemical Data

The known physicochemical properties of this compound (CAS No: 100047-61-8) are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 139-144 °C (for the related isomer 3,5-Dimethylisoxazole-4-carboxylic acid) | [2] |

| Boiling Point | 318.7 °C at 760 mmHg | [1] |

| Density | 1.276 g/cm³ | [1] |

| Flash Point | 146.5 °C | [1] |

| Vapor Pressure | 0.000148 mmHg at 25 °C | [1] |

| Refractive Index | 1.513 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.98960 | [1] |

| pKa | Not experimentally determined. See Experimental Protocols for computational prediction methods. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and can be adapted for this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

A capillary tube is packed with the powdered sample to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The pH electrode is calibrated and placed in the solution.

-

The solution is titrated with the standardized base, adding small increments of the titrant.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The equivalence point is determined from the inflection point of the curve.

-

The volume of base required to reach the half-equivalence point is calculated, and the pH at this point is equal to the pKa.

pKa Determination (Computational Prediction)

In the absence of experimental data, the pKa of this compound can be estimated using computational methods.

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change of the deprotonation reaction in a solvent, from which the pKa can be derived.

Software:

-

Quantum chemistry software package (e.g., Gaussian, ORCA)

-

Molecular visualization software (e.g., Avogadro, GaussView)

Procedure:

-

The 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of this compound are built and optimized.

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima.

-

The Gibbs free energies of both species are calculated in a simulated solvent environment (e.g., using a continuum solvation model like SMD or PCM).

-

The pKa is calculated using the following equation: pKa = (G(conjugate base) + G(H+) - G(acid)) / (2.303 * R * T) where G represents the Gibbs free energy, R is the gas constant, and T is the temperature. The free energy of the proton in the solvent is a known value.

Biological Context: Inhibition of Leukotriene Biosynthesis

Derivatives of 4,5-diarylisoxazole-3-carboxylic acid have been identified as inhibitors of leukotriene biosynthesis. Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), which is activated by the 5-lipoxygenase-activating protein (FLAP). The isoxazole derivatives are thought to exert their anti-inflammatory effects by targeting FLAP, thereby preventing the synthesis of leukotrienes.

References

An In-depth Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dimethylisoxazole-3-carboxylic acid, its structural analogs, and derivatives. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on their role as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.

Core Compound and Its Significance

This compound is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing one nitrogen and one oxygen atom. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Derivatives of this core structure have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Notably, isoxazole derivatives have emerged as potent modulators of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS), making them attractive candidates for the development of novel therapeutics for neurological disorders.

Synthesis of this compound and Its Derivatives

The synthesis of the core compound and its derivatives typically involves the construction of the isoxazole ring followed by functional group manipulations.

Synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate

A common route to synthesize the ethyl ester of the title compound involves a cycloaddition reaction. A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters can be adapted for this purpose.[5]

Experimental Protocol:

-

Step 1: Formation of the Enamine. Ethyl acetoacetate is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine.

-

Step 2: Cycloaddition. The enamine is then reacted with a nitroalkane, in this case, nitroethane, in the presence of a dehydrating agent like phosphorus oxychloride and a base such as triethylamine. This reaction proceeds via a [3+2] cycloaddition to form the isoxazole ring.

-

Step 3: Work-up and Purification. The reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is then dried and concentrated. The crude product is purified by vacuum distillation to yield ethyl 4,5-dimethylisoxazole-3-carboxylate.

Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

-

To a solution of ethyl 4,5-dimethylisoxazole-3-carboxylate in a mixture of ethanol and water, a solution of sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature until the ester is completely consumed, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis of Carboxamide Derivatives

The carboxylic acid can be readily converted to a variety of carboxamide derivatives through amide bond formation with different amines.

Experimental Protocol (General):

-

Method 1: Acyl Chloride Formation. The carboxylic acid is first converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to form the amide.

-

Method 2: Coupling Reagents. Alternatively, the carboxylic acid and the amine are directly coupled in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[6] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Work-up and Purification. After the reaction is complete, the mixture is typically washed with aqueous acid and base to remove excess reagents. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Biological Activity and Therapeutic Potential

Structural analogs and derivatives of this compound have shown promising biological activities, with a significant focus on their modulation of AMPA receptors.

Modulation of AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. Their dysfunction is implicated in a variety of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression. Modulators of AMPA receptors can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) their function.

Several isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity.[7] For instance, certain derivatives have shown significant reduction in AMPA receptor-mediated whole-cell currents in electrophysiological studies.[7]

Table 1: Inhibitory Activity of Selected Isoxazole-4-Carboxamide Derivatives on AMPA Receptors

| Compound | Structure | Inhibition of GluA2 Current (fold) | Inhibition of GluA2/3 Current (fold) |

| CIC-1 | 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | ~8 | Not Reported |

| CIC-2 | 5-methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide | ~7.8 | Not Reported |

Data extracted from a study on isoxazole-4-carboxamide derivatives as AMPA receptor modulators.[7] It is important to note that these are not direct derivatives of this compound but belong to the broader class of isoxazole carboxamides.

Other Biological Activities

While AMPA receptor modulation is a key area of investigation, isoxazole derivatives have demonstrated a wide range of other biological activities. For example, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potent inhibitors of leukotriene biosynthesis, suggesting their potential as anti-inflammatory agents.[3][4] Some derivatives have also been explored as antibacterial and anticancer agents.[1][2]

Experimental Protocols for Biological Evaluation

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation

This technique is the gold standard for studying the function of ion channels like the AMPA receptor and the effects of potential modulators.

Experimental Protocol:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on the transfected cells.

-

The extracellular solution (artificial cerebrospinal fluid) contains antagonists for other relevant receptors (e.g., NMDA and GABA receptors) to isolate AMPA receptor-mediated currents.

-

The intracellular solution contains ions that mimic the intracellular environment of a neuron.

-

A holding potential of -60 mV is typically used to record inward currents.

-

-

Drug Application:

-

A baseline AMPA receptor-mediated current is established by applying a known concentration of an agonist, such as glutamate or AMPA.

-

The test compound (the isoxazole derivative) is then co-applied with the agonist, and the change in the current amplitude is measured to determine the extent of inhibition or potentiation.

-

Dose-response curves are generated by applying a range of concentrations of the test compound to determine its IC50 (for inhibitors) or EC50 (for potentiators).

-

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

The activation of AMPA receptors by glutamate leads to the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

Caption: AMPA Receptor Signaling Cascade and Point of Intervention for Isoxazole NAMs.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and biological evaluation of novel 4,5-dimethylisoxazole-3-carboxamide derivatives is outlined below.

Caption: Workflow for the Discovery of Novel Isoxazole-based AMPA Receptor Modulators.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their ability to modulate the AMPA receptor, a critical component of synaptic transmission, highlights their potential in treating a range of neurological disorders. This guide provides a foundational understanding of the synthesis, biological evaluation, and underlying signaling pathways related to this promising class of compounds, intended to facilitate further research and development in this area.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 3. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Biological Activity of the 4,5-Dimethylisoxazole-3-carboxylic Acid Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 4,5-dimethylisoxazole-3-carboxylic acid. While the specific biological profile of the parent compound is not extensively documented in publicly available research, its structural motif serves as a versatile scaffold for the development of potent and selective modulators of various biological targets. This guide focuses on the significant anti-inflammatory and anticancer properties exhibited by its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anti-inflammatory Activity: Inhibition of Leukotriene Biosynthesis

Derivatives of the this compound core, particularly 4,5-diarylisoxazole-3-carboxylic acids, have emerged as potent inhibitors of leukotriene (LT) biosynthesis.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in various inflammatory diseases. These isoxazole derivatives appear to exert their effect by targeting the 5-lipoxygenase-activating protein (FLAP).[1]

Quantitative Data: Inhibition of 5-Lipoxygenase Product Synthesis

The inhibitory potency of 4,5-diarylisoxazole-3-carboxylic acid derivatives has been quantified through cellular assays measuring the inhibition of 5-lipoxygenase (5-LO) product formation.

| Compound ID | Description | IC50 (µM) | Target | Reference |

| 39 | 4,5-diarylisoxazole-3-carboxylic acid derivative | 0.24 | Cellular 5-LO product synthesis (likely FLAP) | [1] |

| 40 | 4,5-diarylisoxazole-3-carboxylic acid derivative | 0.24 | Cellular 5-LO product synthesis (likely FLAP) | [1] |

Experimental Protocol: Cellular 5-Lipoxygenase Product Synthesis Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds on 5-LO product synthesis in intact human neutrophils.

Objective: To measure the IC50 value of a test compound for the inhibition of leukotriene formation in a cellular environment.

Materials:

-

Human peripheral blood

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

HBSS (Hank's Balanced Salt Solution) with 1.6 mM CaCl₂

-

Calcium ionophore A23187

-

Test compounds (e.g., 4,5-diarylisoxazole-3-carboxylic acid derivatives) dissolved in DMSO

-

Methanol

-

Internal standard (e.g., PGB₂)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

RP-HPLC system with a UV detector

Procedure:

-

Isolation of Human Polymorphonuclear Leukocytes (PMNLs):

-

Isolate PMNLs from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated PMNLs in ice-cold PBS.

-

-

Compound Incubation:

-

Pre-incubate the PMNL suspension (e.g., 5 x 10⁶ cells/mL in HBSS with 1.6 mM CaCl₂) with the test compound at various concentrations or vehicle (DMSO) for 15 minutes at 37°C.

-

-

Cell Stimulation:

-

Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (final concentration, e.g., 2.5 µM) and incubate for 10 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Add an internal standard (e.g., PGB₂) for quantification.

-

Centrifuge to pellet the precipitated protein.

-

-

Extraction of 5-LO Products:

-

Acidify the supernatant to pH 3 with 0.1 M HCl.

-

Perform solid-phase extraction using C18 cartridges to isolate the 5-LO products.

-

Elute the products with methanol.

-

-

Quantification by RP-HPLC:

-

Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Monitor the absorbance at a specific wavelength (e.g., 270 nm for LTB₄ and its isomers).

-

Quantify the 5-LO products based on the peak areas relative to the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathway: Leukotriene Biosynthesis and Inhibition

Anticancer Activity: BRD4 Inhibition and Cytotoxicity

Derivatives of the 3,5-dimethylisoxazole scaffold have demonstrated potent anticancer activity, primarily through the inhibition of Bromodomain-containing protein 4 (BRD4).[3][4] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, and its inhibition is a promising strategy for cancer therapy.

Quantitative Data: BRD4 Inhibition and Cellular Proliferation

The biological activity of 3,5-dimethylisoxazole derivatives has been characterized by their inhibitory concentration against BRD4 and their impact on cancer cell proliferation.

| Compound ID | Description | BRD4(1) IC50 (nM) | MV4-11 Cell Proliferation IC50 (µM) | Reference |

| 11h | 3,5-dimethylisoxazole derivative | 27.0 | 0.09 | [3] |

| 3 | 3,5-dimethylisoxazole derivative | 4800 | - | [5] |

| 8 | Optimized 3,5-dimethylisoxazole derivative | - | 0.794 | [5] |

| 9 | Optimized 3,5-dimethylisoxazole derivative | - | 0.616 | [5] |

Experimental Protocols

Objective: To determine the IC50 value of a test compound for the inhibition of the interaction between BRD4 and an acetylated histone peptide.

Materials:

-

BRD4 bromodomain 1 (BRD4(1)) protein (e.g., GST-tagged)

-

Biotinylated histone H4 acetylated peptide

-

Streptavidin-coated Donor beads

-

Glutathione-conjugated Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate (e.g., OptiPlate-384)

-

AlphaScreen-capable microplate reader

-

Test compounds (e.g., 3,5-dimethylisoxazole derivatives) dissolved in DMSO

Procedure:

-

Compound Preparation:

-

Perform serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

-

Assay Reaction:

-

In a 384-well plate, add the test compound solution.

-

Add the BRD4(1) protein and the biotinylated histone H4 peptide.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

-

Bead Addition:

-

Add the Glutathione-conjugated Acceptor beads and incubate in the dark at room temperature (e.g., 60 minutes).

-

Add the Streptavidin-coated Donor beads and incubate in the dark at room temperature (e.g., 60 minutes).

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-capable microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, A549, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (e.g., isoxazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value.

-

Objective: To analyze the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Test compounds

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Objective: To investigate the effect of a test compound on key signaling proteins involved in cell survival and apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound as for other assays.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Experimental and Signaling Workflows

Histamine H3 Receptor Antagonism

Amide derivatives of 3,5-dimethyl-isoxazole-4-carboxylic acid have been identified as potent and selective antagonists of the histamine H3 receptor (H3R).[6] H3R antagonists are of interest for the treatment of various central nervous system disorders, including depression.

Experimental Protocol: Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]-Nα-methylhistamine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known H3R ligand like thioperamide)

-

Test compounds (e.g., 3,5-dimethyl-isoxazole-4-carboxylic acid amides)

-

96-well plates

-

Scintillation counter and cocktail

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Determine the IC50 value from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

The this compound core structure is a valuable starting point for the design of biologically active molecules. Its derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting leukotriene biosynthesis and as anticancer agents through the inhibition of BRD4. Furthermore, modifications to the core have yielded potent histamine H3 receptor antagonists. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future investigations should focus on optimizing the potency and selectivity of these derivatives and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 4,5-Dimethylisoxazole-3-carboxylic Acid as a Versatile Pharmacophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dimethylisoxazole-3-carboxylic acid scaffold is a privileged pharmacophore that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the current understanding of this pharmacophore, with a particular focus on its application in the development of AMP-activated protein kinase (AMPK) activators and 5-lipoxygenase-activating protein (FLAP) inhibitors. This document details the synthesis, biological activity of its derivatives, and relevant experimental protocols to facilitate further research and drug discovery efforts centered on this promising scaffold.

Introduction

The isoxazole ring system is a prominent feature in a multitude of biologically active compounds. The this compound core, in particular, offers a unique combination of features: a planar, aromatic heterocycle that can engage in various non-covalent interactions, and a carboxylic acid group that can act as a key hydrogen bond donor/acceptor or be modified to fine-tune physicochemical properties.[1] This guide explores the utility of this pharmacophore in two key therapeutic areas: metabolic diseases, through the activation of AMPK, and inflammatory conditions, via the inhibition of the FLAP pathway.

Synthesis of this compound

Experimental Protocol: Synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate

This protocol is adapted from the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Materials:

-

Ethyl 2-chloro-2-hydroxyiminoacetate

-

2-Butyne

-

Triethylamine

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of ethyl 2-chloro-2-hydroxyiminoacetate (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C in an ice bath.

-

A solution of 2-butyne (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the cooled solution over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude ethyl 4,5-dimethylisoxazole-3-carboxylate is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified ethyl ester.

Experimental Protocol: Hydrolysis to this compound

This is a general procedure for the saponification of isoxazole esters.

Materials:

-

Ethyl 4,5-dimethylisoxazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M or 6M

-

Ethyl acetate or Diethyl ether

Procedure:

-

Ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) is dissolved in a mixture of methanol or THF and water.

-

An aqueous solution of NaOH or LiOH (1.5-2.0 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for 2-8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with 1M or 6M HCl.

-

The precipitated white solid, this compound, is collected by filtration.

-

The solid is washed with cold water and then dried under vacuum to yield the final product.

-

If a precipitate does not form, the aqueous layer is extracted with ethyl acetate or diethyl ether. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the carboxylic acid.

Biological Activity as a Pharmacophore

The this compound scaffold has been successfully employed in the design of inhibitors for two distinct and important drug targets: 5-lipoxygenase-activating protein (FLAP) and AMP-activated protein kinase (AMPK).

Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP)

FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of FLAP is a validated strategy for the treatment of inflammatory diseases such as asthma. Derivatives of this compound have shown promise as FLAP inhibitors.

While specific data for the parent this compound is not available, the following table summarizes the inhibitory activity of diaryl derivatives, demonstrating the potential of this pharmacophore.

| Compound ID | Structure | 5-LO Product Synthesis IC50 (µM) | 5-LO Inhibition IC50 (µM) |

| 39 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | ≥ 8 |

| 40 | 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | ≥ 8 |

Data from: Banoglu et al., Eur J Med Chem. 2016 May 4;113:1-10.[2][3]

These data indicate that the 4,5-diarylisoxazole-3-carboxylic acid scaffold can potently inhibit cellular leukotriene biosynthesis by targeting FLAP with weak inhibition of the 5-lipoxygenase enzyme itself.[2][3]

The following diagram illustrates the role of FLAP in the leukotriene biosynthesis pathway.

References

Spectroscopic Profile of 4,5-Dimethylisoxazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethylisoxazole-3-carboxylic acid (CAS No. 100047-61-8, Molecular Formula: C₆H₇NO₃). Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). Additionally, generalized experimental protocols for acquiring such data are detailed to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and serves as a reliable reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-13 | Singlet (broad) | -COOH |

| ~2.3 | Singlet | -CH₃ (at C4) |

| ~2.1 | Singlet | -CH₃ (at C5) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | -COOH |

| ~160 | C3 |

| ~158 | C5 |

| ~115 | C4 |

| ~11 | -CH₃ (at C4) |

| ~9 | -CH₃ (at C5) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 | O-H stretch (carboxylic acid, broad) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600 | C=N stretch (isoxazole ring) |

| ~1450 | C-H bend (methyl groups) |

| ~1300 | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 141.04 | [M]⁺ (Molecular Ion) |

| 124.04 | [M - OH]⁺ |

| 96.04 | [M - COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.

-

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Discovery and synthesis of novel isoxazole carboxylic acids

An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoxazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] The incorporation of a carboxylic acid moiety onto this scaffold further enhances its potential by providing a key interaction point for biological targets and improving physicochemical properties. This guide delves into the discovery, synthesis, and biological evaluation of novel isoxazole carboxylic acids, offering detailed protocols and data for researchers in the field.

Discovery and Therapeutic Potential

The isoxazole scaffold is a "privileged" structure in drug discovery, demonstrating a wide array of pharmacological activities.[1][2][4] Isoxazole-containing drugs like the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic medicine Leflunomide highlight the therapeutic success of this heterocyclic core.[1] The addition of a carboxylic acid group can be crucial for activity, often acting as a bioisostere for other functional groups or as a key pharmacophoric element for target binding.[5][6]

Novel isoxazole carboxylic acid derivatives have been explored for various therapeutic applications, including:

-

Anticancer Activity: Numerous studies have reported the synthesis of isoxazole-carboxamide derivatives with potent cytotoxic effects against various cancer cell lines.[2][7][8] These compounds have shown promise against cervical (HeLa), breast (MCF-7), and liver (Hep3B, HepG2) cancer cells.[2][7]

-

Antibacterial Activity: The isoxazole core is a component of antibiotics like Cloxacillin.[9] Research has focused on developing new derivatives, such as substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which act as inhibitors of bacterial serine acetyltransferase, a key enzyme in bacterial metabolism.

-

Anti-inflammatory Activity: Building on the success of COX-2 inhibitors, researchers continue to explore isoxazole carboxylic acids for their anti-inflammatory potential. Certain isoxazole-carboxamide derivatives have shown significant inhibitory activity against COX-1 and COX-2 enzymes.[7]

Synthesis of Isoxazole Carboxylic Acids

The synthesis of the isoxazole ring can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern. A common and versatile strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene, followed by functional group manipulation to install the carboxylic acid.

A general workflow for the discovery of novel isoxazole carboxylic acids is outlined below.

Key Synthetic Strategies

-

Condensation of β-Dicarbonyl Compounds with Hydroxylamine: This is one of the most fundamental methods for forming the isoxazole ring. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid can be prepared via a three-step synthesis starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.[10]

-

1,3-Dipolar Cycloaddition: This powerful reaction involves the generation of a nitrile oxide (from an oxime or primary nitro compound) which then reacts with a dipolarophile (like an alkyne) to form the isoxazole ring. This method offers high regioselectivity.[11][12]

-

Domino Isoxazole-Isoxazole Isomerization: Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic esters and amides in good yields.[13][14]

Quantitative Data Presentation

The biological activity of newly synthesized compounds is typically quantified to establish structure-activity relationships (SAR). The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity.

Table 1: Cytotoxic Activity of Novel Phenyl-Isoxazole Carboxamide Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µg/mL)[7] | IC₅₀ (µM)[2] | Reference Drug (Doxorubicin) IC₅₀ (µg/mL)[7] |

|---|---|---|---|---|

| 2a | Hep3B | 2.77 ± 0.53 | 5.96 ± 0.87 | 1.15 ± 0.91 |

| 2b | HeLa | 0.11 ± 0.10 | - | 0.39 ± 0.08 |

| 2b | Hep3B | 3.62 ± 1.56 | 6.93 ± 1.88 | 1.15 ± 0.91 |

| 2c | MCF-7 | 1.59 ± 1.60 | - | 0.55 ± 0.11 |

| 2c | Hep3B | - | 8.02 ± 1.33 | - |

Data represents the mean ± standard deviation from reported studies. IC₅₀ values are for newly synthesized isoxazole-carboxamide derivatives.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for scientific advancement. Below are representative procedures for the synthesis and characterization of novel isoxazole carboxylic acids.

Protocol 1: Synthesis of Substituted (2-Aminooxazol-4-yl)isoxazole-3-carboxylic Acid (General Procedure)[10]

This protocol describes the final hydrolysis step to yield the carboxylic acid.

-

Starting Material: Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate derivative.

-

Hydrolysis: Dissolve the starting ester in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a base (e.g., 2N NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Evaporate the solvent under reduced pressure.

-

Take up the crude residue with water and acidify with 2N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the desired carboxylic acid derivative. Purity is typically assessed by HPLC/MS.

Protocol 2: Synthesis of N-(Aryl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2a-2g)[8]

This protocol details the coupling reaction between an isoxazole carboxylic acid and an aniline derivative.

-

Activation: Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL).

-

Add 4-Dimethylaminopyridine (DMAP) (0.3 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) to the mixture.

-

Stir the reaction under a nitrogen atmosphere at room temperature for 30 minutes.

-

Coupling: Add the appropriate aniline derivative (1.8 mmol) to the mixture.

-

Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and extract with 1% NaHCO₃ solution and then with brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate solvent system).

-

Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). For compound 2a , the following data was reported: HRMS (m/z): [M+H]⁺ calcd for C₂₁H₂₂ClN₂O₂ 369.1356, found 369.1364.[8]

Signaling Pathways and Mechanism of Action

Understanding the mechanism by which these compounds exert their biological effects is a key aspect of drug development. For instance, certain isoxazole derivatives function as inhibitors of specific enzymes.

Bacterial Serine Acetyltransferase (SAT) Inhibition

In the quest for novel antibacterial agents, substituted isoxazole carboxylic acids have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), which is involved in L-cysteine biosynthesis. This pathway is crucial for processes relevant to infection, such as resistance to oxidative stress and biofilm formation.

Conclusion and Future Outlook

The isoxazole carboxylic acid scaffold remains a highly valuable and versatile platform in modern drug discovery. Its proven track record in approved pharmaceuticals, combined with ongoing research revealing potent activities against cancer, bacteria, and inflammation, ensures its continued relevance. Future efforts will likely focus on leveraging advanced synthetic methodologies to create diverse chemical libraries, exploring novel biological targets, and optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles. The detailed synthetic and experimental guidelines provided herein serve as a robust resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. ijpca.org [ijpca.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Isoxazole Core: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to 4,5-Dimethylisoxazole-3-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide delves into the role of a key isoxazole building block, 4,5-dimethylisoxazole-3-carboxylic acid, and its derivatives in contemporary drug discovery. While the parent compound primarily serves as a versatile synthetic intermediate, its structural motif is central to several classes of biologically active molecules with potential applications in treating inflammation, cancer, and neurological disorders.

The Central Scaffold: this compound

This compound (CAS 100047-61-8) is a white solid with the molecular formula C6H7NO3.[1][2] It is primarily utilized as a building block in organic synthesis for the development of more complex pharmaceutical and agrochemical agents.[1] Its intrinsic biological activity is not widely reported; instead, its value lies in providing a rigid, functionalized core that can be elaborated to generate libraries of compounds for screening and optimization.

Key Therapeutic Areas and Mechanisms of Action

Derivatives built upon the isoxazole carboxylic acid framework have demonstrated significant activity in several key therapeutic areas. This section explores the most prominent examples, their mechanisms of action, and the quantitative data supporting their potential.

Anti-inflammatory Agents: Inhibition of Leukotriene Biosynthesis

A significant area of research has focused on 4,5-diarylisoxazol-3-carboxylic acid derivatives as potent inhibitors of leukotriene (LT) biosynthesis.[3] Leukotrienes are pro-inflammatory lipid mediators implicated in a range of diseases, including asthma and other inflammatory conditions. These derivatives have been shown to target the 5-lipoxygenase-activating protein (FLAP), an essential component in the initial steps of leukotriene synthesis.[3][4]

Mechanism of Action: In response to inflammatory stimuli, arachidonic acid is released from the cell membrane and transported by FLAP to the enzyme 5-lipoxygenase (5-LO). 5-LO then catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all other leukotrienes. By binding to FLAP, 4,5-diarylisoxazol-3-carboxylic acid derivatives prevent the transfer of arachidonic acid to 5-LO, thereby inhibiting the entire downstream pathway.

Figure 1. Inhibition of the Leukotriene Biosynthesis Pathway by FLAP inhibitors.

Quantitative Data: FLAP Inhibition

| Compound | Description | Cellular 5-LO Product Synthesis IC50 (µM) | 5-LO Inhibition IC50 (µM) | Reference |

| 39 | 4-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | > 8 | [3] |

| 40 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | 0.24 | > 8 | [3] |

Anticancer Agents: Bromodomain Inhibition and Cytotoxicity

The 3,5-dimethylisoxazole moiety, an isomer of the core topic, has been identified as an effective bioisostere for acetylated lysine.[5][6][7] This property has been exploited to design potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4.[5][8] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, making them attractive targets for cancer therapy.

Mechanism of Action: BET proteins, including BRD4, recognize and bind to acetylated lysine residues on histones, which are markers of active gene transcription. This binding recruits transcriptional machinery to oncogenes like MYC. 3,5-Dimethylisoxazole-based inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

Figure 2. Mechanism of BET Bromodomain Inhibition.

Other isoxazole-amide derivatives have also been synthesized and shown to possess cytotoxic activity against various cancer cell lines, although their precise mechanisms are not always fully elucidated.[9]

Quantitative Data: Bromodomain Inhibition and Anticancer Activity

| Compound | Target/Cell Line | Assay | IC50 | Reference |

| Compound 3 | BRD4(1) | Binding Assay | 4.8 µM | [5] |

| Compound 8 | BRD4(1) | Binding Assay | 390 nM | [8] |

| Compound 9 | BRD4(1) | Binding Assay | 370 nM | [8] |

| Compound 2d | Hep3B (Liver Cancer) | Cytotoxicity (MTT) | 13.06 µg/ml | [9] |

| Compound 2e | Hep3B (Liver Cancer) | Cytotoxicity (MTT) | 14.15 µg/ml | [9] |

CNS Agents: Histamine H3 Receptor Antagonism

Amide derivatives of 3,5-dimethylisoxazole-4-carboxylic acid have been identified as potent and selective antagonists/inverse agonists of the histamine H3 receptor (H3R). H3Rs are presynaptic autoreceptors in the central nervous system that negatively regulate the release of histamine and other neurotransmitters. Antagonizing this receptor increases neurotransmitter release, a mechanism with potential therapeutic utility for treating depression and other cognitive disorders.

Mechanism of Action: The H3 receptor is a G protein-coupled receptor (GPCR) coupled to the Gαi/o subunit. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. H3R antagonists block the binding of endogenous histamine, preventing this inhibitory signaling and thereby increasing the release of neurotransmitters like histamine, norepinephrine, and acetylcholine in brain regions associated with wakefulness and cognition.

Figure 3. Histamine H3 Receptor Antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of isoxazole carboxylic acid derivatives.

Chemical Synthesis

Synthesis of 3,5-Dimethylisoxazole-4-carboxylic acid [10]

This procedure describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.

-

Step 1: Reaction Setup: To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL), add 5N aqueous sodium hydroxide (NaOH) (8.5 mL).

-

Step 2: Reaction: Stir the reaction mixture at room temperature for 8 hours.

-

Step 3: Work-up: Remove the organic solvents under reduced pressure. Acidify the remaining aqueous solution to pH=2 with 6N aqueous hydrochloric acid (HCl).

-

Step 4: Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to afford 3,5-dimethylisoxazole-4-carboxylic acid as a white solid (yield: 94.0%).

General Procedure for Amide Coupling [9][11]

This protocol outlines a general method for synthesizing isoxazole-carboxamide derivatives.

-

Step 1: Activation: Dissolve the isoxazole-4-carboxylic acid (1.0 equivalent) in dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP; 0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC; 1.1-1.2 equivalents).

-

Step 2: Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes.

-

Step 3: Amine Addition: Add the appropriate aniline or amine derivative (1.1-1.2 equivalents) to the mixture.

-

Step 4: Monitoring: Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 5: Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1% aqueous NaHCO3 and brine.

-

Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Biological Assays

Cellular Assay for 5-Lipoxygenase (5-LO) Product Synthesis [12]

This assay measures the inhibition of leukotriene production in a cellular context.

-

Step 1: Cell Preparation: Seed human neutrophils or cultured leukocytes into a 24-well plate at a density of 1 x 10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Step 2: Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (or a positive control like Zileuton) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Step 3: Stimulation: Stimulate the cells by adding a calcium ionophore (e.g., 5 µM A23187) to initiate arachidonic acid release and leukotriene synthesis.

-

Step 4: Sample Collection: After a defined incubation period (e.g., 10-15 minutes), stop the reaction and centrifuge the plate to pellet the cells. Collect the supernatant.

-

Step 5: Quantification: Measure the concentration of a downstream product, such as Leukotriene B4 (LTB4), in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Step 6: Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration relative to the vehicle control and determine the IC50 value.

BET Bromodomain Inhibitor Screening (AlphaScreen Assay) [13][14][15][16]

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based method to measure the disruption of protein-protein interactions.

Figure 4. General Workflow for an AlphaScreen-based Bromodomain Inhibition Assay.

-

Step 1: Reagent Preparation: Prepare assay buffer, GST-tagged BRD4 bromodomain protein, and biotinylated acetylated histone peptide at their optimal concentrations.

-

Step 2: Compound Addition: In a 384-well microplate, add the test inhibitor at various concentrations.

-

Step 3: Protein and Peptide Incubation: Add the BRD4 protein and incubate for a short period (e.g., 15-30 minutes) to allow inhibitor binding. Then, add the biotinylated histone peptide and incubate further.

-

Step 4: Bead Addition: Add a suspension of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads. The Donor beads bind the biotinylated peptide, and the Acceptor beads bind the GST-tagged BRD4.

-